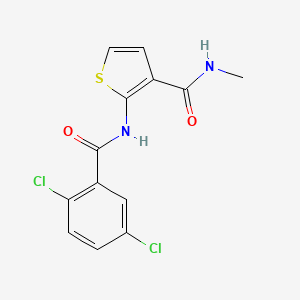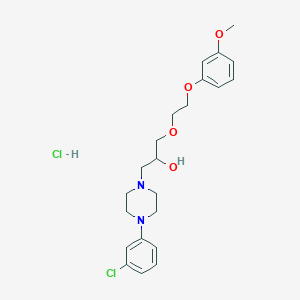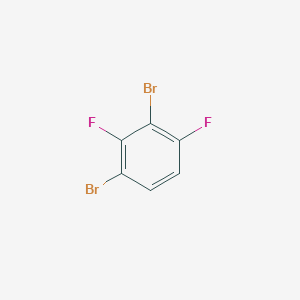
1,3-Dibromo-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dibromo-2,4-difluorobenzene” is a chemical compound with the molecular formula C6H2Br2F2 . It has a molecular weight of 271.88 . This compound is used in various chemical reactions and has been used in the preparation of other compounds .
Synthesis Analysis
The synthesis of “1,3-Dibromo-2,4-difluorobenzene” can be achieved through various methods. One common method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-2,4-difluorobenzene” consists of a benzene ring with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 4 positions .
Chemical Reactions Analysis
“1,3-Dibromo-2,4-difluorobenzene” undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It also participates in Sonogashira cross-coupling reactions .
Physical And Chemical Properties Analysis
“1,3-Dibromo-2,4-difluorobenzene” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a boiling point of 145-146 °C and a melting point of -4 °C .
Applications De Recherche Scientifique
Organic Synthesis and Reagent
1,3-Dibromo-2,4-difluorobenzene serves as a valuable reagent in organic synthesis. Researchers use it to introduce specific functional groups into target molecules. Its bromine and fluorine atoms can participate in diverse reactions, such as electrophilic aromatic substitution or cross-coupling reactions. By leveraging its unique substitution pattern, chemists can create novel compounds for pharmaceuticals, agrochemicals, and materials .
Building Block for Drug Discovery
The compound’s structural features make it an attractive building block for drug discovery. Medicinal chemists can modify its core structure to design potential drug candidates. By strategically substituting other functional groups, they can fine-tune properties like lipophilicity, solubility, and binding affinity. Researchers explore its derivatives as potential anticancer agents, antivirals, or enzyme inhibitors .
Electrochemical Analysis
1,3-Dibromo-2,4-difluorobenzene has been employed as a solvent in electrochemical studies. Its relatively high dielectric constant and chemical inertness make it suitable for analyzing transition metal complexes. Researchers investigate redox processes, electrode kinetics, and electrocatalysis using this compound as a solvent .
Materials Science
In materials science, this compound finds applications due to its unique properties. Researchers explore its use as a precursor for functional materials, such as conducting polymers or luminescent materials. By incorporating it into polymer matrices, they can tailor properties like thermal stability, optical behavior, and charge transport .
Coordination Chemistry
1,3-Dibromo-2,4-difluorobenzene acts as a ligand in coordination chemistry. Its halogen atoms can coordinate with metal ions, forming stable complexes. These complexes serve as catalysts, sensors, or molecular switches. Researchers investigate their reactivity, selectivity, and catalytic activity in various reactions .
Fluorinated Building Blocks
Fluorinated compounds play a crucial role in drug development and materials science. 1,3-Dibromo-2,4-difluorobenzene, with its fluorine atoms, contributes to the pool of available fluorinated building blocks. Researchers use it to introduce fluorine-containing moieties into complex molecules, enhancing their pharmacokinetics or material properties .
Mécanisme D'action
Orientations Futures
“1,3-Dibromo-2,4-difluorobenzene” has potential applications in the synthesis of various organic compounds. For example, it has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process . It also has potential applications in the field of organic solar cells .
Propriétés
IUPAC Name |
1,3-dibromo-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOBPAYDSAFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2,4-difluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

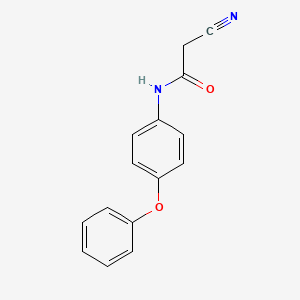


![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)
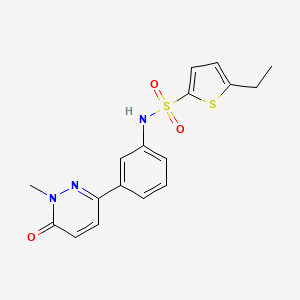

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)
